molecular formula C12H10BrNO2 B3263480 3-Bromo-5-(3-methoxyphenoxy)pyridine CAS No. 374935-00-9

3-Bromo-5-(3-methoxyphenoxy)pyridine

Cat. No.: B3263480
CAS No.: 374935-00-9
M. Wt: 280.12 g/mol
InChI Key: MQKKCRQPKWYAQZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxyphenoxy)pyridine (CAS 675590-10-0) is a brominated pyridine derivative featuring a 3-methoxyphenoxy substituent at the 5-position of the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The bromine atom at position 3 enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-methoxyphenoxy group introduces steric and electronic modulation, influencing both solubility and binding interactions in biological systems .

Properties

IUPAC Name

3-bromo-5-(3-methoxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-15-10-3-2-4-11(6-10)16-12-5-9(13)7-14-8-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKKCRQPKWYAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methoxyphenoxy)pyridine typically involves the following steps:

    Bromination: The starting material, 5-(3-methoxyphenoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methoxyphenoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides.

Scientific Research Applications

3-Bromo-5-(3-methoxyphenoxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxyphenoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenoxy group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituent at Pyridine-5 Position Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
3-Bromo-5-(3-methoxyphenoxy)pyridine 3-Methoxyphenoxy C₁₂H₁₀BrNO₂ 296.12 Intermediate for pharmaceuticals; Suzuki coupling precursor
3-Bromo-5-methoxypyridine Methoxy C₆H₆BrNO 188.02 Building block for nicotinic ligands, electroluminescent materials
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy C₁₁H₇BrFNO 284.09 Potential antiviral agent; structural analog in AAK1/GAK inhibitor synthesis
3-Bromo-5-(3-bromopropoxy)pyridine 3-Bromopropoxy C₈H₉Br₂NO 294.97 Higher lipophilicity; used in polymer chemistry
3-Bromo-5-ethoxypyridine Ethoxy C₇H₈BrNO 202.05 Solubility modifier; precursor for agrochemicals

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenoxy group in the target compound donates electrons via resonance, stabilizing intermediates in cross-coupling reactions. In contrast, bromine at position 3 withdraws electrons, enhancing electrophilicity at the pyridine ring .
  • HOMO-LUMO Gaps: Computational studies (DFT) on analogs like 3-bromo-5-(2,5-difluorophenyl)pyridine reveal that electron-withdrawing substituents (e.g., Br, F) lower the LUMO energy, facilitating nucleophilic attacks. The 3-methoxyphenoxy group may similarly modulate redox properties .

Biological Activity

3-Bromo-5-(3-methoxyphenoxy)pyridine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C12H12BrNO2
Molecular Weight: 284.13 g/mol

The compound features a bromine atom at the third position and a methoxy-substituted phenoxy group at the fifth position of the pyridine ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the bromine atom enhances its binding affinity to specific enzymes and receptors, while the methoxy group may facilitate interactions through hydrogen bonding and hydrophobic effects.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In a study focusing on pyridine compounds, it was noted that those with additional substituents like methoxy groups showed enhanced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/ml
Escherichia coli64 μg/ml
Pseudomonas aeruginosa128 μg/ml

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly in the context of emerging viral threats like SARS-CoV-2. Pyridine derivatives have been recognized for their potential as antiviral agents due to their ability to inhibit viral replication .

Case Studies

  • Antimicrobial Evaluation : A series of studies evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against S. aureus, with an MIC value of 32 μg/ml, suggesting potential for further development as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the pyridine ring significantly influenced biological activity. The introduction of halogen atoms (like bromine) and methoxy groups was found to improve binding interactions with bacterial enzymes, enhancing antimicrobial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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